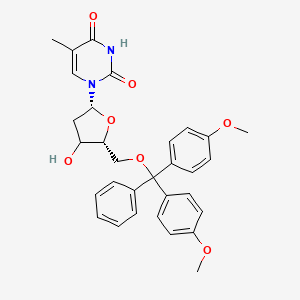

2-Oxo-1H-pyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1H-pyridine-3-sulfonyl fluoride is a chemical compound that has been mentioned in the context of being a low-cost, stable, and selective deoxyfluorination reagent . It is not the most reactive species when compared to other sulfonyl fluorides .

Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .Aplicaciones Científicas De Investigación

Catalytic Efficiency in Water

2-Oxo-1H-pyridine-3-sulfonyl fluoride has been explored for its catalytic properties, particularly in enantioselective aldol reactions. A study highlighted its role as an efficient promoter for these reactions between ketones and aldehydes with aromatic aldehydes on water. This organocatalyst can be recovered and reused up to seven cycles without significant loss of catalytic activity and stereoselectivity, showcasing its potential for sustainable chemistry practices (L. Zu et al., 2008).

Fluorohydrins to Fluoroolefins Conversion

In the transformation of p-toluene-sulfonates derived from fluorohydrins to fluoroolefins, 2-Oxo-1H-pyridine-3-sulfonyl fluoride demonstrates its importance in the regioselective formation and stereoselective conversion process. The study showcases the utility of this compound in facilitating reactions that yield high-value fluorinated products, critical in medicinal chemistry and material science (H. Suga et al., 1990).

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

The versatility of 2-Oxo-1H-pyridine-3-sulfonyl fluoride extends to the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. A sulfur-functionalized aminoacrolein derivative, used in conjunction with this compound, allows for the efficient and selective synthesis of these chemicals, highlighting the compound's role in the development of novel pharmaceuticals and agrochemicals (Joseph W. Tucker et al., 2015).

Radiopharmaceutical Development

In radiopharmaceutical development, 2-Oxo-1H-pyridine-3-sulfonyl fluoride shows potential as a precursor for 18F-labeled biomarkers for PET chemistry. Its ease of preparation and compatibility with aqueous conditions make it a valuable tool in the development of diagnostic agents, underscoring its utility in medical imaging and targeted therapy research (J. Inkster et al., 2012).

Fluoroalkylation of Aryl Iodides

The (2-pyridyl)sulfonyl group, to which 2-Oxo-1H-pyridine-3-sulfonyl fluoride contributes, plays a multifunctional role in the copper-mediated fluoroalkylation of aryl iodides. This compound facilitates the preparation of structurally diverse fluorinated products, demonstrating its significant impact on the development of novel materials and pharmaceuticals (Yanchuan Zhao et al., 2012).

Direcciones Futuras

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have invigorated research into electrophilic species featuring a sulfur–fluorine bond . New synthetic approaches that start with sulfur-containing substrates have provided opportunities for synthetic chemists . The future of this field may involve further exploration of these intriguing functional groups .

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAPEFBJNRRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1H-pyridine-3-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)